Octafluoronaphthalene

Catalog No.
S578863
CAS No.
313-72-4
M.F
C10F8
M. Wt
272.09 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octafluoronaphthalene

CAS Number

313-72-4

Product Name

Octafluoronaphthalene

IUPAC Name

1,2,3,4,5,6,7,8-octafluoronaphthalene

Molecular Formula

C10F8

Molecular Weight

272.09 g/mol

InChI

InChI=1S/C10F8/c11-3-1-2(5(13)9(17)7(3)15)6(14)10(18)8(16)4(1)12

InChI Key

JDCMOHAFGDQQJX-UHFFFAOYSA-N

SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(=C(C(=C2F)F)F)F

Synonyms

1,2,3,4,5,6,7,8-fluoronaphthalene, octafluoronaphthalene

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(=C(C(=C2F)F)F)F
  • Chemical Stability

    The strong carbon-fluorine bonds in octafluoronaphthalene make it highly resistant to chemical attack and degradation. This allows it to be used as a solvent or reaction medium in harsh conditions where other organic compounds would break down [].

  • Electronic Properties

    The fluorine atoms significantly influence the electronic properties of octafluoronaphthalene. It exhibits electron-withdrawing character, which can be beneficial in applications like the design of novel electronic materials.

  • Hydrophobic Properties

    Due to the presence of fluorine atoms, octafluoronaphthalene is highly hydrophobic (repels water). This property makes it a useful agent for studying biological processes involving water-oil interfaces.

Here are some specific research applications of octafluoronaphthalene:

  • Organic Electronics

    Research is ongoing to explore octafluoronaphthalene as a potential candidate for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its unique electronic properties.

  • Fluorinated Materials Research

    Octafluoronaphthalene serves as a building block for the synthesis of more complex fluorinated materials with specific properties desired for various applications.

  • Study of Biological Systems

    The hydrophobic nature of octafluoronaphthalene makes it useful for studying protein-protein interactions and membrane dynamics in biological systems.

Octafluoronaphthalene is a synthetic compound not found naturally. Researchers synthesize it for its unique properties that make it valuable in various scientific fields [].


Molecular Structure Analysis

Octafluoronaphthalene possesses a bicyclic structure consisting of a fused benzene ring and a cyclohexadiene ring. All eight hydrogen atoms in the parent naphthalene molecule are replaced with fluorine atoms, giving it the prefix "octa" []. This fluorination significantly alters the molecule's properties compared to naphthalene. The strong electron-withdrawing nature of fluorine atoms reduces the electron density around the aromatic rings, affecting its reactivity [].


Chemical Reactions Analysis

Synthesis

Though specific details are limited, scientific literature suggests the production of octafluoronaphthalene likely involves fluorination of naphthalene using harsh reagents like elemental fluorine (F2) or strong fluorinating agents like antimony pentafluoride (SbF5) [].

Decomposition

Information on the thermal decomposition of octafluoronaphthalene is scarce. However, considering the stability of carbon-fluorine bonds, it's expected to decompose at very high temperatures, likely forming smaller perfluorinated hydrocarbons and inorganic fluorides [].


Physical And Chemical Properties Analysis

  • Melting Point: No data readily available.
  • Boiling Point: 209 °C [].
  • Solubility: Limited information exists, but due to the extensive fluorination, octafluoronaphthalene is likely poorly soluble in water and more soluble in nonpolar organic solvents.
  • Stability: The strong carbon-fluorine bonds make octafluoronaphthalene highly stable towards chemical attack and degradation [].

Mechanism of Action (Not Applicable)

Octafluoronaphthalene doesn't have a known biological function.

Due to the limited research available on octafluoronaphthalene, specific safety information is scarce. However, as a perfluorinated aromatic compound, it's advisable to handle it with caution considering the potential for some perfluorinated compounds to be persistent organic pollutants []. Always follow general laboratory safety protocols when working with unknown chemicals.

XLogP3

4

Boiling Point

209.0 °C

Melting Point

87.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

313-72-4

Wikipedia

Octafluoronaphthalene

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-15
Ong and Swager. Dynamic self-correcting nucleophilic aromatic substitution. Nature Chemistry, doi: 10.1038/s41557-018-0122-8, published online 3 September 2018

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